molecular formula C12H12BrNO2 B2983990 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone CAS No. 1854622-91-5

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone

Cat. No.: B2983990
CAS No.: 1854622-91-5
M. Wt: 282.137
InChI Key: MGBFFRQCJYABEQ-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane scaffold with an oxygen atom at position 2 and a nitrogen atom at position 3. The 3-bromophenyl group is attached via a methanone linker. Its molecular formula is C₁₂H₁₃BrNO₂ (molecular weight ≈ 297.15 g/mol) . The bicyclic core confers rigidity, which enhances metabolic stability and binding affinity in medicinal chemistry applications . The bromine substituent introduces electronic and steric effects, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

(3-bromophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFFRQCJYABEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone typically involves the construction of the bicyclic core followed by the introduction of the bromophenyl group. One common approach starts with the cyclization of appropriate precursors under controlled conditions. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been reported as an efficient method to construct oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. specific industrial methods for this compound are not widely documented and may vary based on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: It may be used in the development of advanced materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone exerts its effects is not fully understood. its molecular structure suggests potential interactions with various biological targets. The presence of the bromophenyl group may facilitate binding to specific receptors or enzymes, while the bicyclic core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Halogen-Substituted Analogs
Compound Name Substituent(s) Bicyclo System Modifications Molecular Weight (g/mol) Key Properties
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone (Target Compound) 3-Br 2-Oxa, 5-Aza ~297.15 High electronegativity; suitable for cross-coupling
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone 3-I 2-Thia, 2-Dioxido, 5-Aza ~365.20 Larger atomic radius (I vs. Br); potential redox instability due to sulfone
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone 3-Cl, 4-F 2-Oxa, 5-Aza ~257.69 Increased lipophilicity; dual halogen effects on reactivity

Key Insights :

  • Bromine vs. Iodine : The iodo analog () has a higher molecular weight and may exhibit lower metabolic stability due to iodine’s larger atomic radius. The sulfone group in this analog introduces polarity but may reduce membrane permeability .

Modifications to the Bicyclo Core

Table 2: Bicyclo System Variations
Compound Name Bicyclo System Notable Features Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone 2-Oxa, 5-Aza Simplest analog; used as a reference in SAR studies Intermediate in PROTAC synthesis
(2-Oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)(phenyl)methanone 2-Oxa, 3-Aza + double bond Conjugated double bond increases rigidity Potential kinase inhibitor
5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde 2-Oxa, 5-Aza + thiophene Aldehyde group enables further functionalization Building block for heterocyclic synthesis

Key Insights :

  • Thiophene vs. Phenyl : The thiophene-carbaldehyde analog () introduces sulfur-based electronics and a reactive aldehyde group, enabling click chemistry applications .

Biological Activity

Structure

The compound consists of a bicyclic structure that incorporates both oxygen and nitrogen atoms, contributing to its unique reactivity and biological properties. Its molecular formula is C12H12BrN2OC_{12}H_{12}BrN_2O with a molecular weight of approximately 284.14 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC12H12BrN2OC_{12}H_{12}BrN_2O
Molecular Weight284.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, indicating possible applications in neuropharmacology.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including:

  • PC-3 (Prostate Cancer)
  • MCF-7 (Breast Cancer)

The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of the compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that:

  • The compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • It exhibited a synergistic effect when combined with traditional antibiotics.

Research Findings

Research has indicated that modifications to the bicyclic structure can enhance biological activity:

  • Substituent Effects : The presence of halogen substituents (like bromine) has been correlated with increased potency in receptor binding assays.
  • Structural Variants : Variants of the compound have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells[Garsi et al., 2022]
AntimicrobialInhibited growth of bacteria[PubChem, 2025]
Enzyme InhibitionReduced activity of metabolic enzymes[MSE Supplies, 2024]

Q & A

Q. Table 1: Reaction Optimization for Tosylation

Base/CatalystConditionsYield (%)
Et₃N + DMAPRT, 15 h93
Pyridine5°C, 60 h94

The final yield for the bicyclic core is 70% over six steps .

How can enantioselective synthesis be achieved for the bicyclic moiety, and what analytical methods validate stereochemical purity?

Advanced
Enantioselectivity is ensured using trans-4-hydroxy-L-proline as a chiral starting material. Key validation methods:

  • Optical Rotation : [α]²⁰_D = +104.2° (c = 1.25, CHCl₃), confirming (1S,4S)-configuration .
  • Chiral HPLC : Not explicitly mentioned in evidence but inferred as a standard method for enantiopurity checks.
  • NMR Coupling Constants : Distinct J-values (e.g., 10.4 Hz for axial protons) confirm ring geometry .

What spectroscopic techniques are critical for characterizing 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone?

Q. Basic

  • ¹H/¹³C NMR : Key signals include bicyclic protons (δ 4.50 ppm, singlet) and aromatic protons from the 3-bromophenyl group (δ 7.32–7.39 ppm) .
  • HRMS : Exact mass confirmation (e.g., m/z 100.0760 for C₅H₁₀NO) .
  • X-ray Crystallography : Not directly cited but recommended for absolute configuration determination.

How does the introduction of a 3-bromophenyl group influence the compound's electronic properties and reactivity in further derivatization?

Advanced
The 3-bromo substituent:

  • Electron-Withdrawing Effect : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions .
  • Cross-Coupling Potential : Bromine serves as a handle for Suzuki-Miyaura reactions (e.g., with boronic acids) to introduce diverse aryl groups .
  • Steric Effects : Meta-substitution minimizes steric hindrance, preserving bicyclic scaffold conformation .

What strategies resolve conflicting NMR data when characterizing bicyclic structures with multiple stereocenters?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton couplings and spatial proximity .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • Comparative Analysis : Match coupling constants (e.g., J = 8.0 Hz for bridgehead protons) with literature values .

What role does the bicyclo[2.2.1]heptane scaffold play in enhancing pharmacokinetic properties in drug design?

Q. Advanced

  • Rigidity : Reduces entropy loss upon target binding, improving affinity .
  • Metabolic Stability : Resists cytochrome P450 oxidation due to constrained geometry .
  • Bioavailability : The scaffold’s compact size enhances membrane permeability, as seen in ledipasvir derivatives .

How is the optical purity of the bicyclic core confirmed post-synthesis?

Q. Basic

  • Optical Rotation : Direct comparison with reported values (e.g., [α]²⁰_D = +104.2°) .
  • Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to analyze enantiomeric excess .

What are the common intermediates in the synthesis of this compound, and how are they purified?

Q. Basic

  • Key Intermediates : Tosylate 12 (93% yield), alcohol 13 (100% yield) .
  • Purification Methods : Flash chromatography (EA/PE gradients) and recrystallization from EtOAC/hexane .

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